Cas no 7511-27-5 (1-bromo-7-methylnaphthalene)
1-bromo-7-methylnaphthalene Chemical and Physical Properties
Names and Identifiers
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- Naphthalene,1-bromo-7-methyl-
- 1-bromo-7-methylnaphthalene
- SCHEMBL10391567
- AKOS024437977
- Naphthalene, 1-bromo-7-methyl-
- DTXSID80324195
- 7511-27-5
- 1-Bromo-7-methyl-naphthalene
- NHAPPEJPUIIOMH-UHFFFAOYSA-N
- NSC-405991
- EN300-188074
- CS-0343232
- NSC405991
-
- MDL: MFCD18410678
- Inchi: 1S/C11H9Br/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3
- InChI Key: NHAPPEJPUIIOMH-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C=CC(C)=CC=21
Computed Properties
- Exact Mass: 219.98877
- Monoisotopic Mass: 219.98876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1-bromo-7-methylnaphthalene Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A219000439-500mg |
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7511-27-5 | 98% | 500mg |
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| Alichem | A219000439-1g |
8-Bromo-2-methylnaphthalene |
7511-27-5 | 98% | 1g |
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| Chemenu | CM232263-1g |
1-Bromo-7-methylnaphthalene |
7511-27-5 | 95% | 1g |
$477 | 2021-08-04 | |
| A2B Chem LLC | AB53218-10g |
1-bromo-7-methylnaphthalene |
7511-27-5 | 95% | 10g |
$5597.00 | 2024-04-19 | |
| Chemenu | CM232263-1g |
1-Bromo-7-methylnaphthalene |
7511-27-5 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y0994713-5g |
1-bromo-7-methyl-naphthalene |
7511-27-5 | 95% | 5g |
$1550 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413902-1g |
1-Bromo-7-methylnaphthalene |
7511-27-5 | 95+% | 1g |
¥4550.00 | 2024-07-28 | |
| A2B Chem LLC | AB53218-50mg |
1-bromo-7-methylnaphthalene |
7511-27-5 | 95% | 50mg |
$335.00 | 2024-04-19 | |
| A2B Chem LLC | AB53218-100mg |
1-bromo-7-methylnaphthalene |
7511-27-5 | 95% | 100mg |
$484.00 | 2024-04-19 | |
| A2B Chem LLC | AB53218-250mg |
1-bromo-7-methylnaphthalene |
7511-27-5 | 95% | 250mg |
$674.00 | 2024-04-19 |
1-bromo-7-methylnaphthalene Suppliers
1-bromo-7-methylnaphthalene Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-bromo-7-methylnaphthalene
1-Bromo-7-methylnaphthalene (CAS No. 7511-27-5): Properties, Applications, and Market Insights
1-Bromo-7-methylnaphthalene (CAS No. 7511-27-5) is a specialized organic compound belonging to the class of halogenated naphthalene derivatives. This compound, characterized by the presence of a bromine atom at the 1-position and a methyl group at the 7-position of the naphthalene ring, has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "1-bromo-7-methylnaphthalene synthesis", "CAS 7511-27-5 applications", and "methylnaphthalene derivatives", reflecting the growing interest in this compound.
The molecular structure of 1-bromo-7-methylnaphthalene contributes to its unique chemical properties. With a molecular formula of C11H9Br and a molecular weight of 221.09 g/mol, this compound exhibits remarkable stability under standard conditions. Its melting point ranges between 45-50°C, while the boiling point is approximately 280-285°C at atmospheric pressure. These physical characteristics make it particularly useful in various industrial processes where thermal stability is required. Recent studies have focused on naphthalene-based intermediates like this compound for developing advanced materials with tailored properties.
In the pharmaceutical sector, 1-bromo-7-methylnaphthalene serves as a crucial building block for the synthesis of various drug candidates. The presence of both bromine and methyl groups on the naphthalene framework allows for diverse chemical modifications, making it valuable for creating small molecule therapeutics. Current research trends show increased interest in halogenated aromatic compounds for drug development, particularly in oncology and neurological disorders. The compound's ability to undergo selective coupling reactions makes it attractive for medicinal chemistry applications.
The material science field has also benefited from the unique properties of 1-bromo-7-methylnaphthalene. Its application in organic electronics has gained momentum, especially in the development of organic semiconductors and photovoltaic materials. The compound's conjugated π-system, combined with the electron-withdrawing bromine substituent, contributes to interesting electronic properties that researchers are exploring for next-generation optoelectronic devices. This aligns with the global push toward sustainable energy solutions and has led to increased searches for "naphthalene derivatives in solar cells" and "aromatic compounds for OLEDs".
From a commercial perspective, the market for 1-bromo-7-methylnaphthalene has shown steady growth, particularly in regions with strong pharmaceutical and specialty chemical industries. The compound is typically supplied with high purity grades (98%+), and manufacturers emphasize its role as a versatile chemical intermediate. Recent supply chain challenges have prompted companies to explore alternative synthesis routes, with many researchers investigating green chemistry approaches to produce such halogenated aromatics more sustainably.
Quality control and analytical characterization of 1-bromo-7-methylnaphthalene are critical aspects for end-users. Standard analytical techniques include GC-MS, HPLC, and 1H/13C NMR spectroscopy. The compound typically appears as white to pale yellow crystals or powder, with specifications often including limits for residual solvents and related substances. These quality parameters are particularly important for pharmaceutical applications where chemical purity standards are strictly regulated.
Environmental and safety considerations for 1-bromo-7-methylnaphthalene follow standard protocols for handling aromatic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during handling. Storage typically requires protection from light and moisture in well-sealed containers. These handling procedures align with current industry best practices for laboratory chemical safety and chemical storage guidelines.
Future research directions for 1-bromo-7-methylnaphthalene are likely to focus on expanding its applications in catalysis and functional materials. The compound's potential as a ligand in transition metal catalysis is an emerging area of interest, particularly for cross-coupling reactions that are fundamental to modern organic synthesis. Additionally, its incorporation into metal-organic frameworks (MOFs) and other advanced materials could open new avenues for technological applications, responding to the growing demand for smart materials and nanotechnology solutions.
For researchers and industry professionals seeking 1-bromo-7-methylnaphthalene suppliers, it's important to verify certificates of analysis and consider scale-up capabilities. The compound is available from several specialty chemical manufacturers, with pricing typically reflecting its purity grade and batch size. Recent market trends show increased demand for custom synthesis services and tailor-made intermediates, with many companies offering derivative development based on this core structure.
In conclusion, 1-bromo-7-methylnaphthalene (CAS No. 7511-27-5) represents an important chemical building block with diverse applications across multiple industries. Its unique combination of aromatic stability and functional group reactivity makes it valuable for pharmaceutical development, material science, and specialty chemical synthesis. As research continues to uncover new applications for halogenated naphthalene derivatives, this compound is likely to maintain its relevance in scientific and industrial contexts. The growing interest in sustainable chemistry and green synthesis methods will undoubtedly influence future developments related to this versatile intermediate.
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